molecular formula C14H17N3O B10893793 1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide

1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B10893793
M. Wt: 243.30 g/mol
InChI Key: NYOLAGRTWYGZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an isopropylphenyl group attached to the pyrazole ring, which is further substituted with a carboxamide group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the isopropylphenyl group: This step involves the alkylation of the pyrazole ring with isopropylphenyl halides in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Isopropylphenyl)-N’-methylurea: Similar structure but with a urea group instead of a pyrazole ring.

    4-Isopropylphenylhydrazine: Similar structure but with a hydrazine group instead of a carboxamide group.

Uniqueness

N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C14H17N3O/c1-10(2)11-4-6-13(7-5-11)16-14(18)12-8-15-17(3)9-12/h4-10H,1-3H3,(H,16,18)

InChI Key

NYOLAGRTWYGZBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.